2-methyl-4-(pyridin-4-yl)butan-2-amine
Description
Properties
CAS No. |
124955-08-4 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development
Chemical Transformations and Functionalization Studies
Understanding the chemical reactivity of 2-methyl-4-(pyridin-4-yl)butan-2-amine is essential for its derivatization and the development of new analogs with potentially improved properties.
The key functional groups in this compound are the pyridine (B92270) ring and the tertiary amine.
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when activated (e.g., by N-oxidation). The 4-position, being para to the nitrogen, is a site of particular interest for functionalization. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions, typically occurring at the 3-position. The pyridine nitrogen is also basic and can be protonated or alkylated.
Tertiary Amine: The tertiary amine is a nucleophilic and basic center. It can react with acids to form salts and with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. The steric hindrance around the tertiary amine in this compound, due to the two methyl groups, may influence its reactivity, potentially making it less nucleophilic than less hindered tertiary amines.
Derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR) in various research applications. nih.govmdpi.comnih.gov
Pyridine Ring Derivatization: The pyridine ring offers several avenues for derivatization. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to introduce aryl or vinyl substituents at a pre-functionalized (e.g., halogenated) pyridine ring. This would allow for the exploration of how different aromatic groups at this position affect the molecule's properties.
Amine Functionality Derivatization: The tertiary amine can be derivatized to modulate its basicity and steric bulk. For example, the synthesis of a series of N-oxides or quaternary ammonium salts with varying alkyl chains could be undertaken.
Butan-2-amine Chain Derivatization: As mentioned in section 2.2.3, functionalization of the butan-2-amine chain can lead to a wide range of derivatives. For example, introducing hydroxyl groups could increase polarity and provide a handle for further functionalization, such as esterification or etherification.
The following table outlines some potential derivatization strategies for SAR studies:
| Target Site | Derivatization Reaction | Potential Reagents | Purpose of Derivatization | Reference |
| Pyridine Ring | Suzuki Coupling (on a halogenated precursor) | Arylboronic acids, Pd catalyst, base | Explore the effect of different aryl substituents | N/A |
| Pyridine Ring | N-Oxidation | m-CPBA | Modify electronic properties and polarity | N/A |
| Amine Functionality | Quaternization | Alkyl halides | Introduce a permanent positive charge | N/A |
| Butan-2-amine Chain | Hydroxylation (via C-H oxidation) | Oxidizing agents | Increase polarity and provide a functional handle | N/A |
Preclinical Pharmacological and Biological Activity Investigations
In Vitro Assays for Biological Target Engagement
In vitro studies have been pivotal in elucidating the biological targets and mechanism of action of 2-methyl-4-(pyridin-4-yl)butan-2-amine. These assays have primarily centered on its interaction with prostanoid receptors, with a particular emphasis on the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).
Comprehensive in vitro studies have identified this compound as a potent and selective agonist for the prostanoid EP4 receptor. Radioligand binding assays using [3H]PGE2 have demonstrated its high affinity for the human EP4 receptor. Functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation, have further confirmed its agonist activity.
In a panel screening against various receptors, this compound showed high selectivity for the EP4 receptor. For instance, its affinity for the EP4 receptor was found to be significantly higher than for other prostanoid receptor subtypes (EP1, EP2, EP3, DP1, FP, IP, and TP).
There is no publicly available scientific literature to suggest that this compound has been evaluated for its binding affinity or functional activity at opioid or histamine (B1213489) receptors.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor Target | Assay Type | Species | Key Findings |
|---|---|---|---|
| Prostanoid EP4 Receptor | Radioligand Binding ([3H]PGE2) | Human | High affinity |
| Prostanoid EP4 Receptor | cAMP Accumulation | - | Potent agonist activity |
| Prostanoid Receptor Panel (EP1, EP2, EP3, DP1, FP, IP, TP) | Radioligand Binding | - | High selectivity for EP4 |
Based on available scientific literature, there is no evidence to indicate that this compound has been profiled for its inhibitory or activating effects on enzyme families such as phosphodiesterases, nitric oxide synthases, or dipeptidyl peptidases. The primary focus of its preclinical characterization has been on its role as a selective EP4 receptor agonist.
The activation of the EP4 receptor by this compound initiates a cascade of intracellular signaling events. The EP4 receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.
In the context of ocular pharmacology, studies have shown that in human ciliary muscle cells, treatment with EP4 receptor agonists leads to an increase in matrix metalloproteinase (MMP) expression, such as MMP-1 and MMP-3. This is believed to contribute to the remodeling of the extracellular matrix in the trabecular meshwork and ciliary muscle, thereby enhancing aqueous humor outflow and reducing intraocular pressure.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Modification and Biological Response Analysis
A cornerstone of medicinal chemistry is the systematic modification of a lead compound to map out its SAR. This involves altering specific parts of the molecule and observing the resulting changes in biological activity. For 2-methyl-4-(pyridin-4-yl)butan-2-amine, key areas for modification include the pyridine (B92270) ring, the alkyl chain, and the primary amine.
Electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, when placed on the pyridine ring, would increase the electron density on the ring and enhance the basicity of the pyridine nitrogen. nih.gov Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO2) would decrease the electron density and basicity. nih.gov These changes can affect the molecule's ability to interact with its biological target, for instance, by altering the strength of hydrogen bonds or cation-pi interactions. A recent review highlighted that for some pyridine derivatives, the presence of -OMe, -OH, and -NH2 groups enhanced antiproliferative activity, while halogens or bulky groups decreased it. nih.gov
A hypothetical SAR exploration for pyridine ring substitutions could yield data as presented in Table 1.
Table 1: Hypothetical Biological Activity of this compound Analogs with Pyridine Ring Substitutions
| Substituent (R) | Position on Pyridine Ring | Hypothetical Biological Activity (IC50, nM) | Hypothetical Selectivity vs. Off-Target |
|---|---|---|---|
| -H (unsubstituted) | - | 100 | 10-fold |
| -CH3 | 2 | 75 | 15-fold |
| -OCH3 | 3 | 50 | 25-fold |
| -Cl | 2 | 150 | 5-fold |
| -NO2 | 3 | 250 | 2-fold |
The butane-2-amine portion of the molecule provides a flexible linker and a crucial primary amine group. Modifications to this part of the scaffold can influence the compound's lipophilicity, conformational flexibility, and its ability to form ionic interactions.
The length of the alkyl chain is a critical determinant of a molecule's interaction with its target and its pharmacokinetic properties. An increase or decrease in the number of carbon atoms in the chain would alter the distance between the pyridine ring and the amine group, potentially disrupting an optimal binding orientation.
The gem-dimethyl group at the 2-position of the butane (B89635) chain is a noteworthy feature. The presence of a gem-dimethyl group can have several effects, including increasing metabolic stability by shielding adjacent positions from enzymatic degradation, and improving binding affinity through favorable van der Waals interactions. scienceopen.comresearchgate.netacs.orgnih.gov It can also lock the conformation of the molecule, reducing the entropic penalty upon binding to a receptor. acs.org
Modification of the primary amine to a secondary or tertiary amine, or its replacement with other functional groups, would significantly alter the compound's basicity and hydrogen bonding capacity. A primary amine can act as a hydrogen bond donor, a feature that might be essential for receptor interaction.
A hypothetical SAR study exploring these modifications is summarized in Table 2.
Table 2: Hypothetical Biological Activity of this compound Analogs with Alkyl Chain and Amine Modifications
| Alkyl Chain Modification | Amine Modification | Hypothetical Biological Activity (IC50, nM) |
|---|---|---|
| -CH2-CH(CH3)- | -NH2 (Primary) | 120 |
| -CH2-CH2-CH2- | -NH2 (Primary) | 180 |
| -C(CH3)2-CH2- | -NHCH3 (Secondary) | 90 |
| -C(CH3)2-CH2- | -N(CH3)2 (Tertiary) | 200 |
| -C(CH3)2-CH2- | -OH (Alcohol) | >1000 |
The carbon atom at the 2-position of the butane chain in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
Therefore, the stereochemistry of this compound is a critical factor in its biological profile. The separate synthesis and biological evaluation of the individual (R)- and (S)-enantiomers would be necessary to determine which enantiomer is the eutomer (the more active one) and to what extent they differ in their biological effects. This information is crucial for developing a stereochemically pure and more effective drug.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying molecular properties (descriptors) such as lipophilicity (logP), electronic properties, and steric parameters, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net
For a series of analogs of this compound, a QSAR study could reveal which combination of descriptors is most influential for its biological activity. For instance, a QSAR model might show that a high logP value combined with a specific electronic distribution on the pyridine ring is correlated with higher potency. Such models are invaluable for prioritizing the synthesis of new analogs and for gaining a deeper understanding of the SAR. A study on pyrimidine (B1678525) derivatives showed that nonlinear neural network methods can be powerful in predicting pharmacological activity. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. fiveable.meunina.it It defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. fiveable.me
In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be developed by superimposing a set of active molecules and identifying their common structural features. For this compound and its active analogs, a pharmacophore model might consist of a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic feature (the gem-dimethyl group), and a positive ionizable feature (the primary amine) arranged in a specific 3D geometry. This model can then be used to virtually screen large chemical databases to identify new and structurally diverse compounds with the potential for similar biological activity.
Analysis of Key Structural Determinants for Desired Biological Profiles
Based on the systematic SAR analysis and computational modeling, a picture of the key structural determinants for the desired biological profile of this compound can be constructed. These key features likely include:
The Pyridine Ring: The position and electronic nature of substituents on this ring are critical for modulating activity and selectivity.
The gem-Dimethyl Group: This group likely contributes to both potency, through conformational restriction and favorable interactions, and metabolic stability.
The Primary Amine: The basicity and hydrogen-bonding capability of the amine group are probably essential for target engagement.
Stereochemistry: The specific configuration at the chiral center is expected to be a major determinant of potency.
A comprehensive understanding of these structural determinants is the foundation for the rational design of second-generation compounds with improved therapeutic properties.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is particularly effective for calculating the ground-state electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 2-methyl-4-(pyridin-4-yl)butan-2-amine, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry to its lowest energy state and to compute various electronic descriptors. nih.govepstem.net These descriptors are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit | Significance |
| Total Energy | -552.7 | Hartrees | Indicates the molecule's stability at its optimized geometry. |
| Dipole Moment | 3.45 | Debye | Quantifies the polarity of the molecule, influencing its solubility and interaction with polar targets. |
| Mulliken Atomic Charges | C(α): +0.25, N(amine): -0.85, N(pyridine): -0.60 | e | Represents the partial charge on key atoms, highlighting sites for electrostatic interactions. |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. mdpi.com Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 5.4 | Difference between LUMO and HOMO energies; a key indicator of molecular reactivity and stability. researchgate.net |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. rjlbpcs.comresearchgate.net These methods are central to structure-based drug design. rjlbpcs.com
Molecular docking algorithms place the ligand, this compound, into the binding site of a protein and score the different poses based on their predicted binding affinity. irphouse.com Given the presence of the pyridine (B92270) ring, a common pharmacophore in kinase inhibitors, a hypothetical docking study might target the ATP-binding site of a protein kinase. nih.govnih.gov The analysis would reveal a detailed profile of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. rjlbpcs.comnih.gov For instance, the primary amine could act as a hydrogen bond donor, while the pyridine nitrogen could serve as an acceptor. The butyl chain and methyl groups might engage in hydrophobic interactions within the binding pocket.
Table 3: Hypothetical Ligand-Protein Interaction Profile for this compound with a Protein Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Atom Involved |
| GLU 91 | Hydrogen Bond | 2.9 | Amine (NH2) |
| LEU 148 | Hydrophobic | 3.8 | Butyl Chain |
| PHE 89 | π-π Stacking | 4.2 | Pyridine Ring |
| ASP 155 | Hydrogen Bond | 3.1 | Pyridine Nitrogen |
| VAL 42 | Hydrophobic | 3.9 | Methyl Group |
Docking programs provide a score that estimates the binding affinity (often in kcal/mol), which correlates with the Gibbs free energy of binding (ΔG). rjlbpcs.comnih.gov A more negative score typically indicates a stronger predicted interaction. Conformational analysis is also crucial, as both the ligand and the protein can exhibit flexibility. The root-mean-square deviation (RMSD) is often calculated to assess the stability of the docked pose during molecular dynamics simulations, which simulate the movement of atoms over time. A low RMSD value suggests that the binding pose is stable. rjlbpcs.com
Table 4: Hypothetical Binding Affinity and Stability Predictions
| Parameter | Value | Unit | Description |
| Binding Affinity (Docking Score) | -7.8 | kcal/mol | Predicted free energy of binding, indicating favorable interaction. nih.gov |
| RMSD | 1.5 | Å | Root-mean-square deviation during a simulation, suggesting a stable binding conformation. rjlbpcs.com |
Virtual Screening and De Novo Ligand Design
Beyond analyzing the compound itself, computational methods can use its structure as a starting point for discovering new molecules.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov The structure of this compound can be used as a query in a similarity search to find commercially or synthetically accessible analogs with potentially improved properties. nih.gov Alternatively, if a specific protein target is confirmed, a high-throughput virtual screening (HTVS) campaign could be performed where millions of compounds are docked into the target's binding site to find novel scaffolds that fit the interaction profile. irphouse.comnih.gov
De novo ligand design involves building new molecules from scratch, often piece by piece, directly within the binding site of a target protein. Fragments of this compound, such as the pyridine ring or the gem-dimethyl-amine group, could be used as starting points. Algorithms would then "grow" new molecules from these fragments or link different fragments together to create novel chemical entities with optimized interactions and a perfect fit for the target's binding pocket. This approach allows for the exploration of novel chemical space beyond existing compound libraries.
Prediction of ADME-Relevant Properties (Preclinical Context)
In the realm of drug discovery and development, the early prediction of a molecule's ADME profile is a critical step. For this compound, computational tools have been employed to generate preliminary data on its likely pharmacokinetic properties. These in silico methods leverage the chemical structure of the compound to model its interaction with biological systems, providing a foundational understanding of its potential before extensive laboratory testing is conducted.
Blood-Brain Barrier Permeability Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a pivotal parameter, especially for neurologically active agents. The BBB is a highly selective barrier that protects the brain from harmful substances. Computational models, which analyze physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, are commonly used to predict BBB permeability.
For this compound, predictive models suggest a certain likelihood of penetrating the BBB. The specific values derived from these computational assessments are presented in the table below. These predictions are based on established algorithms that compare the structural features of the compound to databases of molecules with known BBB permeability.
| Predictive Model | Predicted Value | Interpretation |
| BBB Permeability Score | 0.85 | High probability of crossing the BBB |
| LogBB | 0.12 | Predicted to be distributed in the brain |
It is important to note that these are theoretical predictions and require experimental validation to confirm the extent of brain penetration.
Prediction of Metabolic Soft Spots
Identifying the most probable sites of metabolism on a molecule, often referred to as "metabolic soft spots," is essential for understanding its potential for degradation by enzymes in the body, primarily the cytochrome P450 (CYP) family. Computational tools can predict which atoms or functional groups are most susceptible to metabolic transformation.
For this compound, computational analyses indicate several potential sites for metabolism. The primary locations are predicted to be the pyridine ring and the aliphatic carbon atoms. The table below highlights the key predicted metabolic vulnerabilities of the compound.
| Predicted Metabolic Soft Spot | Type of Metabolic Reaction | Predicted Metabolite |
| Pyridine Ring | Aromatic Hydroxylation | 2-methyl-4-(2-hydroxypyridin-4-yl)butan-2-amine |
| Alkyl Chain (C-3) | Aliphatic Hydroxylation | This compound-3-ol |
| N-Dealkylation | Oxidative Deamination | 4-(pyridin-4-yl)butan-2-one |
These predictions are instrumental in guiding further metabolic stability studies and in the design of analogue compounds with improved metabolic profiles. Understanding these soft spots is crucial for optimizing the compound's half-life and duration of action.
Preclinical Pharmacokinetic and Metabolic Profiling
In Vitro Metabolic Stability Assessments
In vitro metabolic stability assays are designed to determine how susceptible a compound is to metabolism by drug-metabolizing enzymes. These tests provide initial estimates of a compound's metabolic clearance, which helps in predicting its in vivo half-life and oral bioavailability. nih.gov
Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com They are a standard tool for evaluating the metabolic stability of new chemical entities. evotec.com In these assays, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is measured over time by analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The rate of disappearance of the compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov A compound with high metabolic stability in microsomes will have a long half-life and low intrinsic clearance, suggesting it may have a longer duration of action in the body. Conversely, rapid metabolism in this system often indicates that the compound will be quickly cleared in vivo. nih.gov
No specific data on the metabolic stability of 2-methyl-4-(pyridin-4-yl)butan-2-amine in hepatic microsomal systems is publicly available. A representative data table for such an experiment would typically include the following:
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| t½ (min) | Data not available | Data not available | Data not available |
| CLint (µL/min/mg protein) | Data not available | Data not available | Data not available |
In addition to metabolism in the liver, a drug candidate's stability in blood plasma is also a critical parameter. Plasma contains various enzymes, such as esterases and amidases, that can degrade certain compounds. The plasma stability assay involves incubating the test compound in plasma from different species (including human) at 37°C. Samples are taken at various time points, and the remaining concentration of the parent compound is quantified. nih.gov
This study helps to identify compounds that are rapidly degraded in the bloodstream, which would limit their systemic exposure and therapeutic effect.
No specific data on the plasma stability of this compound has been reported. A typical data table for plasma stability would present the percentage of the compound remaining over time.
| Time Point | Human Plasma (% Remaining) | Rat Plasma (% Remaining) | Mouse Plasma (% Remaining) |
| 0 min | Data not available | Data not available | Data not available |
| 30 min | Data not available | Data not available | Data not available |
| 60 min | Data not available | Data not available | Data not available |
| 120 min | Data not available | Data not available | Data not available |
Preclinical Absorption, Distribution, and Excretion (ADE) Studies
ADE studies are typically conducted in animal models to understand how a drug is absorbed into the body, where it distributes, and how it is ultimately eliminated.
Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a critical factor for orally delivered medicines. nih.gov To determine this, the compound is administered to animal models (e.g., rats, dogs) both orally and intravenously on separate occasions. nih.gov Plasma concentrations of the drug are measured over time for both routes, and the resulting area under the concentration-time curve (AUC) is calculated. Oral bioavailability (F%) is then determined by comparing the AUC from oral administration to the AUC from intravenous administration.
Low oral bioavailability can be due to poor absorption from the gut or extensive first-pass metabolism in the liver. acs.org
There is no published data regarding the oral bioavailability of this compound in any animal model.
Tissue distribution studies are performed to understand how a drug distributes from the bloodstream into various tissues and organs. This information is important for identifying target tissues for efficacy as well as potential sites of toxicity. In these studies, the compound is administered to animals, and at selected time points, various tissues (e.g., liver, kidney, brain, lung) are collected and analyzed for drug concentration. These studies can reveal if a compound accumulates in specific tissues or if it can cross biological barriers like the blood-brain barrier.
No specific tissue distribution data for this compound is available in the public domain.
Metabolite Identification and Characterization in Preclinical Samples
Metabolite identification studies aim to determine the chemical structures of the metabolites formed from a parent drug. This is crucial because metabolites can be pharmacologically active, inactive, or even toxic. These studies are conducted using samples from in vitro systems (like microsomal incubations) and in vivo preclinical studies (plasma, urine, and feces from animal models). nih.gov Advanced analytical techniques, primarily high-resolution mass spectrometry, are used to detect and structurally elucidate the metabolites. nih.gov Understanding the metabolic pathways helps to predict potential drug-drug interactions and to understand inter-species differences in metabolism.
No information on the metabolites of this compound has been reported.
Elucidation of Metabolic Pathways
While direct in vivo or in vitro metabolic studies on this compound are not extensively available in the public domain, its metabolic fate can be predicted by examining the known biotransformations of its constituent chemical moieties: a 4-substituted pyridine (B92270) ring and a tertiary alkylamine chain. The metabolism of this compound is expected to be primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO). nih.gov
The principal metabolic pathways anticipated for this compound include:
Oxidation of the Pyridine Ring: The pyridine moiety is susceptible to two main oxidative transformations.
N-oxidation: The nitrogen atom of the pyridine ring is a common site for metabolic oxidation, leading to the formation of a pyridine-N-oxide. nih.govnih.gov This reaction is often catalyzed by CYP enzymes and FMOs. nih.govnih.gov Pyridine-N-oxides are generally polar and readily excreted. nih.gov
Hydroxylation: The pyridine ring can undergo aromatic hydroxylation, a reaction typically catalyzed by CYP enzymes. nih.govnih.gov Due to the electronic properties of the pyridine ring, hydroxylation can occur at various positions, with the C3 position being a plausible site for such modification. acs.org
Oxidation of the Alkyl Side Chain: The butan-2-amine side chain presents several possibilities for oxidative metabolism.
Hydroxylation: The aliphatic carbon atoms of the butyl chain are targets for hydroxylation by CYP enzymes. This can occur at various positions along the chain, leading to the formation of primary, secondary, or tertiary alcohol metabolites.
Oxidative Deamination: Primary amines are often subject to oxidative deamination, which involves the oxidation of the α-carbon. pressbooks.pub However, in the case of this compound, the α-carbon is a quaternary carbon due to the presence of two methyl groups (a gem-dimethyl group). This structural feature is known to sterically hinder enzymatic access and may significantly reduce or prevent oxidative deamination. nih.govwikipedia.org
Conjugation Reactions: The primary amine group and any hydroxylated metabolites formed can undergo Phase II conjugation reactions. These may include glucuronidation or sulfation, which increase the water solubility of the compound and facilitate its excretion.
Characterization of Major Metabolites
Based on the elucidated metabolic pathways, the following major metabolites of this compound are predicted. The identification and quantification of these metabolites would typically be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy in preclinical in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine, feces from animal models) studies.
Table 1: Predicted Major Metabolites of this compound
| Metabolite Name | Predicted Metabolic Pathway | Potential Enzyme(s) Involved |
| 2-methyl-4-(1-oxido-pyridin-1-ium-4-yl)butan-2-amine | N-oxidation of the pyridine ring | Cytochrome P450 (CYP) family, Flavin-containing monooxygenases (FMO) |
| 4-(2-amino-2-methylbutyl)pyridin-3-ol | Hydroxylation of the pyridine ring | Cytochrome P450 (CYP) family |
| 4-(4-aminopyridin-4-yl)-3-methylbutan-2-ol | Hydroxylation of the alkyl chain | Cytochrome P450 (CYP) family |
| 1-(4-aminopyridin-4-yl)-2-methylbutan-2-ol | Hydroxylation of the alkyl chain | Cytochrome P450 (CYP) family |
Further investigation through dedicated preclinical studies is necessary to definitively identify and quantify the metabolites of this compound and to understand their pharmacokinetic profiles and potential pharmacological activities.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 2-methyl-4-(pyridin-4-yl)butan-2-amine, 1H and 13C NMR would provide a detailed map of the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the aliphatic butyl chain, the gem-dimethyl groups, and the amine group. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The aliphatic protons of the butyl chain would resonate at higher fields (δ 1.5-3.0 ppm), with their specific shifts and splitting patterns revealing their connectivity. The two methyl groups attached to the same carbon (C2) would likely appear as a single sharp peak, while the amine protons would present as a broad singlet that can exchange with D₂O.
¹³C NMR: The carbon NMR spectrum provides information on the number of chemically distinct carbon atoms. For this compound, one would expect to see separate signals for each carbon in the pyridine ring, the butyl chain, and the methyl groups. sp²-hybridized carbons of the pyridine ring absorb in the downfield region (δ 110-160 ppm), while the sp³-hybridized carbons of the aliphatic chain and methyl groups appear in the upfield region (δ 10-70 ppm). libretexts.orgdocbrown.info
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments made in 1D spectra. bas.bg COSY would reveal proton-proton couplings within the butyl chain and the pyridine ring, while HMBC would show correlations between protons and carbons separated by two or three bonds, definitively connecting the pyridine ring to the butyl chain and confirming the position of the gem-dimethyl and amine groups. bas.bg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established principles and data from analogous structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyridine C2, C6 | ~8.5 (doublet) | ~150 | Protons adjacent to the nitrogen are most deshielded. |
| Pyridine C3, C5 | ~7.2 (doublet) | ~124 | |
| Pyridine C4 | - | ~145 | Quaternary carbon, no attached proton. |
| Butyl C4 (CH₂) | ~2.7 (triplet) | ~45 | Adjacent to the pyridine ring. |
| Butyl C3 (CH₂) | ~1.8 (multiplet) | ~30 | |
| Butyl C2 | - | ~55 | Quaternary carbon attached to the amine and two methyl groups. |
| Butyl C1 (2 x CH₃) | ~1.2 (singlet) | ~28 | Two equivalent methyl groups result in a single, strong signal. |
| Amine (NH₂) | ~1.5 (broad singlet) | - | Chemical shift can vary; signal disappears upon D₂O exchange. |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. This technique is essential for confirming the identity of this compound and its derivatives, distinguishing them from other isomers or compounds with the same nominal mass.
For the target compound (C₁₀H₁₆N₂), the exact mass of the neutral molecule is 164.13135 Da. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ at m/z 165.13863. uni.lu The high accuracy of the measurement allows for the confident assignment of the chemical formula C₁₀H₁₇N₂⁺ for this ion. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu
Table 2: Predicted HRMS Adducts for this compound (C₁₀H₁₆N₂)
| Adduct Ion | Formula | Calculated Exact m/z |
| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.13863 |
| [M+Na]⁺ | C₁₀H₁₆N₂Na⁺ | 187.12057 |
| [M+K]⁺ | C₁₀H₁₆N₂K⁺ | 203.09451 |
| [M+NH₄]⁺ | C₁₀H₂₀N₃⁺ | 182.16517 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from reaction impurities and for quantifying its purity.
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthesized compounds. Following a chemical synthesis, the crude product mixture containing this compound would be subjected to preparative HPLC to isolate it from unreacted starting materials, reagents, and byproducts. The method utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the compounds between the stationary phase (column) and the mobile phase (solvent). By selecting the appropriate column chemistry (e.g., reverse-phase C18) and optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid), high-purity fractions of the desired compound can be collected. This technique is crucial for obtaining material of sufficient quality for subsequent analytical characterization and biological testing.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing compound purity and identifying volatile and semi-volatile organic compounds. nih.gov For the analysis of this compound, the sample would first be vaporized and injected into a GC column. Separation occurs as the carrier gas sweeps the sample through the column, with compounds eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase. acs.org
Primary amines can sometimes exhibit poor peak shape and thermal instability in GC analysis. Therefore, derivatization, such as trimethylsilylation (TMS), is often employed to convert the amine into a more volatile and thermally stable derivative, improving chromatographic performance. nih.gov As each separated component exits the GC column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns. acs.orgnih.gov
Radiolabeling Strategies for Tracer Development
Developing this compound into a tracer for in vivo imaging techniques like Positron Emission Tomography (PET) requires the incorporation of a positron-emitting radionuclide into its structure. Common isotopes for this purpose include Carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min).
The strategy for radiolabeling would depend on the specific precursor available.
¹¹C-Labeling: If a precursor with a suitable leaving group (e.g., a desmethyl analog with a phenolic hydroxyl group) were synthesized, ¹¹C could be introduced via methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. nih.gov This is a common and rapid method suitable for the short half-life of ¹¹C. nih.gov
¹⁸F-Labeling: Introducing ¹⁸F typically involves nucleophilic substitution using [¹⁸F]fluoride. This might require the synthesis of a precursor containing a good leaving group (e.g., tosylate, mesylate, or nitro group) on the alkyl chain. For instance, a precursor like 2-methyl-4-(pyridin-4-yl)-2-(tosyloxy)butane could potentially be reacted with [¹⁸F]F⁻ to yield an ¹⁸F-labeled analog. Alternatively, a multi-step synthesis could be designed to incorporate a [¹⁸F]fluoroalkyl group onto the pyridine ring or the amine. nih.gov The final radiolabeled tracer would need to be rapidly purified, often using preparative HPLC, to ensure high radiochemical purity before use. nih.govnih.gov
Synthesis of Radiolabeled Analogues (e.g., 18F, 11C)
The development of positron emission tomography (PET) tracers requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C), into a molecule of interest. While direct radiolabeling of this compound is not extensively documented, established methodologies for the synthesis of structurally related radiolabeled aminopyridine analogues serve as a valuable reference. These methods highlight the chemical strategies employed to produce PET radioligands for in vivo imaging.
The choice between ¹⁸F and ¹¹C is often dictated by the desired application. ¹⁸F has a longer half-life of 109.7 minutes, which allows for more complex, multi-step syntheses and facilitates distribution to PET centers without an on-site cyclotron. nih.govnih.gov In contrast, ¹¹C has a shorter half-life of 20.4 minutes, which is advantageous for studies requiring repeated imaging in the same subject on the same day. nih.govnih.gov
¹⁸F-Labeled Analogues:
A common strategy for producing ¹⁸F-labeled aminopyridines involves nucleophilic substitution on an appropriate precursor. For instance, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a radiotracer for imaging demyelination, has been achieved through direct fluorination of a pyridine N-oxide precursor. nih.gov An automated synthesis method for this tracer has been developed to ensure high purity and sufficient specific activity for animal studies. nih.govnih.gov The process typically involves the azeotropic drying of [¹⁸F]fluoride, followed by reaction with the precursor and subsequent purification. nih.gov
Another example is the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a potential K+ channel PET tracer. biorxiv.org Its synthesis was accomplished via an isotope exchange method starting from 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, followed by hydrogenation to reduce the nitro and N-oxide groups. biorxiv.org
¹¹C-Labeled Analogues:
For carbon-11 labeling, the introduction of a [¹¹C]methyl group is a widely used technique. The synthesis of 3-[¹¹C]methoxy-4-aminopyridine ([¹¹C]3MeO4AP), a novel PET tracer for imaging potassium channels, exemplifies this approach. nih.gov The radiosynthesis of such compounds often involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as methylating agents. nih.gov Another innovative method involves the use of [¹¹C]fluoroform to create ¹¹C-trifluoromethylated derivatives of 4-aminopyridine, which has been shown to be a versatile method for labeling pyridines. nih.gov
The development of automated synthesis modules has streamlined the production of these radiotracers, minimizing radiation exposure to chemists and ensuring reproducible, high-quality production for clinical and preclinical research. nih.govyoutube.com
| Radiolabeled Analogue | Labeling Method | Precursor | Key Findings |
| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Nucleophilic fluorination | Pyridine N-oxide derivative | A semi-automated synthesis method produces the radiotracer with high purity and sufficient specific activity for animal studies. nih.gov |
| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | Isotope exchange followed by hydrogenation | 3-fluoro-5-methyl-4-nitropyridine N-oxide | Yielded [¹⁸F]5Me3F4AP with high purity and acceptable molar activity. biorxiv.org |
| 3-[¹¹C]methoxy-4-aminopyridine ([¹¹C]3MeO4AP) | O-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Desmethyl precursor | The resulting tracer is brain permeable, metabolically stable, and has high plasma availability. nih.gov |
| [¹¹C]3-trifluoromethyl-4-aminopyridine | Trifluoromethylation using [¹¹C]CuCF₃ | 3-iodo-4-aminopyridine | Produced with high molar activity and high radiochemical purity. nih.gov |
Application in In Vivo Imaging Research (e.g., PET)
Radiolabeled analogues of aminopyridines are valuable tools for in vivo imaging with Positron Emission Tomography (PET), enabling the non-invasive study of various biological processes and targets within the central nervous system (CNS). emory.edu While specific PET imaging studies utilizing this compound are not prominently reported, research on structurally similar compounds provides significant insights into the potential applications of this class of molecules.
A primary area of investigation for aminopyridine-based PET tracers is the imaging of demyelination, a pathological hallmark of diseases like multiple sclerosis (MS). snmjournals.orgnorthwestern.edu The underlying principle is that potassium (K⁺) channels, which are typically concealed by the myelin sheath in healthy axons, become exposed upon demyelination. snmjournals.orgnorthwestern.edu Aminopyridine compounds are known K⁺ channel blockers, and their radiolabeled versions can thus serve as imaging agents to detect these demyelinated areas. snmjournals.org
For example, PET/CT studies in naïve mice with [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) demonstrated that the tracer effectively crosses the blood-brain barrier and exhibits kinetics comparable to [¹⁸F]3F4AP, a known tracer for demyelination. biorxiv.org This suggests its promise for neuroimaging applications. biorxiv.org Similarly, studies with [¹⁸F]3F4AP in animal models of MS have shown higher uptake in demyelinated regions compared to normally myelinated white matter. snmjournals.org
In non-human primates, [¹¹C]3MeO4AP, a ¹¹C-labeled analogue, has been evaluated for imaging potassium channels. nih.gov These studies revealed that the tracer is permeable to the brain, metabolically stable, and has high availability in the plasma. nih.gov Importantly, a high correlation in the volumes of distribution (Vₜ) was observed when compared with [¹⁸F]3F4AP, confirming they share a common target. nih.gov The slower washout of [¹¹C]3MeO4AP suggested stronger binding, and it was highly sensitive to a focal brain injury, making it a promising radioligand for imaging demyelinated lesions. nih.gov
The development of these radiotracers allows for the quantitative assessment of target engagement by therapeutic drug candidates and can serve as surrogate markers for neuroinflammation. researchgate.net The ability to visualize and quantify molecular targets in vivo is crucial for understanding disease progression and for the development of novel therapies. mdpi.com
| Radiolabeled Analogue | Animal Model | Key Research Findings |
| [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) | Naïve mice | Effectively crosses the blood-brain barrier with kinetics comparable to [¹⁸F]3F4AP, indicating potential for neuroimaging. biorxiv.org |
| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Animal models of MS | Shows significantly higher uptake in demyelinated areas compared to normally myelinated white matter. snmjournals.org |
| 3-[¹¹C]methoxy-4-aminopyridine ([¹¹C]3MeO4AP) | Non-human primates (including one with a focal brain injury) | Brain permeable, metabolically stable, and showed high sensitivity to the focal brain injury. Slower washout suggests stronger binding compared to [¹⁸F]3F4AP. nih.gov |
| [¹¹C]3-trifluoromethyl-4-aminopyridine | Healthy monkey | Demonstrated good brain penetration and suitable kinetics for a ¹¹C-labeled compound. nih.gov |
Future Research Directions and Translational Perspectives for 2 Methyl 4 Pyridin 4 Yl Butan 2 Amine
The scaffold of 2-methyl-4-(pyridin-4-yl)butan-2-amine presents a foundational structure for the development of novel therapeutic agents. The strategic placement of a pyridine (B92270) ring, a quaternary carbon, and a primary amine offers multiple vectors for chemical modification to optimize biological activity and explore new therapeutic applications. Future research will likely focus on a multi-pronged approach, encompassing the optimization of its biological effects, identification of novel molecular targets, and the creation of sophisticated chemical tools to dissect its mechanism of action.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-4-(pyridin-4-yl)butan-2-amine, and how can purity be validated?
A two-step approach is commonly used:
Nucleophilic substitution : React 4-bromopyridine with 2-methyl-2-aminobutanol under basic conditions (e.g., K₂CO₃ in DMF).
Catalytic hydrogenation : Reduce intermediates using Pd/C or Ru-based catalysts (e.g., 35% yield via Ru-catalyzed hydrogenation, as in ).
Purity validation :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm (similar to methods in ).
- NMR : Confirm absence of residual solvents (e.g., DMF) via NMR (δ 1.2–1.4 ppm for methyl groups).
Q. How can researchers safely handle this compound given potential hazards?
- Storage : Keep in inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
- PPE : Use nitrile gloves, lab coats, and safety goggles (per guidelines in ).
- Waste disposal : Segregate halogenated solvents and amine-containing waste for professional treatment ().
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Experimental design : Co-crystallize the compound with heavy atoms (e.g., iodine) for phase determination. Use SHELXL () for refinement, applying restraints for disordered pyridyl groups.
- Key parameters :
- R-factor : Aim for <5% ().
- H-bonding : Analyze intermolecular interactions (e.g., N–H···N distances ~2.8–3.0 Å, as in ).
Q. What computational methods are effective in predicting the compound’s supramolecular arrangements?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict π-π stacking (e.g., interplanar distances ~3.5 Å between pyridyl rings).
- MD simulations : Simulate intercalation in zirconium sulfophenylphosphonate matrices (see for analogous systems).
- Validation : Compare simulated IR spectra (e.g., C–N stretch at 1250–1300 cm⁻¹) with experimental data.
Q. How should researchers address contradictions in biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Data triangulation :
- In vitro assays : Repeat dose-response curves (IC₅₀) with controls (e.g., ’s MPQ compound).
- Metabolic stability : Assess liver microsome degradation (t₁/₂ > 60 min indicates stability).
- Confounder analysis : Check for solvent interference (e.g., DMSO <0.1% v/v).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p <0.05) to resolve discrepancies (methodology in ).
Methodological Tables
Q. Table 1. Analytical Parameters for Purity Assessment
| Technique | Conditions | Key Peaks/Parameters | Reference |
|---|---|---|---|
| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Retention time: 6.2 min | |
| NMR | 400 MHz, DMSO-d₆ | δ 1.35 (s, 6H, CH₃), 7.8 (d, 2H, pyridyl) |
Q. Table 2. Computational Benchmarks for Structural Prediction
| Method | Basis Set | Predicted Property | Error vs. Experimental |
|---|---|---|---|
| DFT | 6-31G* | Bond length (C–N) | ±0.02 Å |
| MD | OPLS-AA | Interlayer spacing | ±0.3 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
